5'-O-Acetylribavirin
Overview
Description
5’-O-Acetylribavirin is a derivative of ribavirin, a synthetic guanosine analogue known for its broad-spectrum antiviral activity. The compound has the molecular formula C10H14N4O6 and a molecular weight of 286.24 g/mol . It is primarily used in biochemical research, particularly in the study of proteomics.
Mechanism of Action
Target of Action
5’-O-Acetylribavirin, a derivative of Ribavirin, is a synthetic guanosine nucleoside with broad-spectrum activity against several RNA and DNA viruses . The primary target of 5’-O-Acetylribavirin is the host enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis .
Mode of Action
5’-O-Acetylribavirin inhibits the activity of IMPDH, leading to a subsequent depletion of the GTP pool . This interferes with the synthesis of viral mRNA, blocking viral RNA synthesis and viral mRNA capping . This disruption of the viral life cycle inhibits the replication of the virus.
Biochemical Pathways
The inhibition of IMPDH by 5’-O-Acetylribavirin disrupts the guanosine monophosphate (GMP) synthesis pathway . This leads to a decrease in the pool of GTP, a critical component for the synthesis of viral RNA. The perturbation of this pathway results in the inhibition of viral replication.
Pharmacokinetics
The pharmacokinetics of 5’-O-Acetylribavirin is similar to that of Ribavirin . After oral ingestion, Ribavirin is promptly absorbed into circulation, with peak concentrations achieved approximately 2.5 hours after dosing . It is systematically distributed after intestinal absorption facilitated by nucleoside transporters on the luminal epithelial cells . Ribavirin is eliminated by metabolism and renal elimination, with renal elimination accounting for about 5–15% of single-dose elimination .
Result of Action
The result of the action of 5’-O-Acetylribavirin is the inhibition of viral replication. By depleting the GTP pool and interfering with the synthesis of viral mRNA, 5’-O-Acetylribavirin effectively inhibits the replication of the virus . This leads to a decrease in viral load and potentially the clearance of the virus from the body.
Action Environment
The action of 5’-O-Acetylribavirin can be influenced by various environmental factors. For instance, the bioavailability of Ribavirin increases significantly with high-fat meals . Furthermore, the impact of Ribavirin on divergent cellular and viral pathways may be concentration-dependent . Therefore, the dosage and plasma concentration of the drug can significantly affect its antiviral effect .
Biochemical Analysis
Cellular Effects
The cellular effects of 5’-O-Acetylribavirin are not well-documented. Given its structural similarity to ribavirin, it may influence cell function in similar ways. Ribavirin is known to interfere with the synthesis of viral mRNA , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The precise molecular mechanism underlying the action of 5’-O-Acetylribavirin is not well-understood. Ribavirin, the parent compound, has several proposed mechanisms of action. These include inhibition of inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of the GTP pool . It’s plausible that 5’-O-Acetylribavirin may share similar mechanisms due to its structural similarity to ribavirin.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Acetylribavirin typically involves the acetylation of ribavirin. The process begins with ribavirin, which undergoes a reaction with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 5’-hydroxyl group of the ribose moiety .
Industrial Production Methods: While specific industrial production methods for 5’-O-Acetylribavirin are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5’-O-Acetylribavirin can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield ribavirin.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group or the ribose moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Ribavirin.
Oxidation and Reduction: Various oxidized or reduced derivatives of ribavirin, depending on the specific conditions used.
Scientific Research Applications
5’-O-Acetylribavirin has several applications in scientific research:
Chemistry: Used as a biochemical tool to study the properties and reactions of ribavirin derivatives.
Biology: Employed in the investigation of antiviral mechanisms and the development of antiviral therapies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of viral infections.
Industry: Utilized in the production of antiviral drugs and as a reference compound in quality control processes
Comparison with Similar Compounds
Ribavirin: The parent compound, known for its broad-spectrum antiviral activity.
Virazole: A brand name for ribavirin, used in the treatment of respiratory syncytial virus infections.
Uniqueness: 5’-O-Acetylribavirin is unique due to its acetylation, which can influence its pharmacokinetic properties and potentially enhance its stability and bioavailability compared to ribavirin. This modification may also affect its interaction with viral and host cellular targets, offering distinct advantages in certain therapeutic contexts .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)10(20-5)14-3-12-9(13-14)8(11)18/h3,5-7,10,16-17H,2H2,1H3,(H2,11,18)/t5-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKIKIHFNHSINB-DAGMQNCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58151-87-4 | |
Record name | 5'-O-Acetylribavirin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-O-ACETYLRIBAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P7KB183C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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